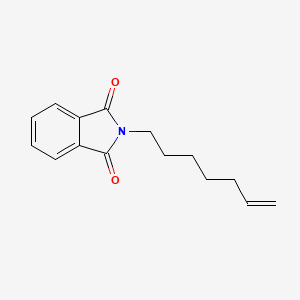![molecular formula C11H13BrN2O B3167661 4-[(4-Bromophenyl)methyl]piperazin-2-one CAS No. 923674-86-6](/img/structure/B3167661.png)
4-[(4-Bromophenyl)methyl]piperazin-2-one
Overview
Description
4-[(4-Bromophenyl)methyl]piperazin-2-one, also known as 4-BMP, is a synthetic piperazinone derivative. It is a small molecule that has been studied extensively in recent years due to its potential application in scientific research. The molecule is of interest due to its unique structure, which makes it an ideal candidate for a variety of applications in research.
Scientific Research Applications
Pharmacophoric Role in Antipsychotic Agents
Piperazine derivatives, by virtue of their arylalkyl substituents, have been identified as key pharmacophoric groups in several antipsychotic agents. These substituents enhance the potency and selectivity of binding affinity at D(2)-like receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia. This emphasizes the structural importance of compounds like "4-[(4-Bromophenyl)methyl]piperazin-2-one" in developing more effective antipsychotic medications (Sikazwe et al., 2009).
Versatile Therapeutic Applications
The piperazine core structure is integral to a wide array of drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus, such as those seen in "this compound", can significantly alter the medicinal potential of the resulting molecules, offering a flexible platform for drug discovery and development across various disease states (Rathi et al., 2016).
Contribution to DNA Binding and Analysis
Piperazine derivatives play a significant role in the design of DNA-binding agents, such as minor groove binders, which have applications ranging from fluorescent DNA stains to radioprotectors and topoisomerase inhibitors. These applications are crucial in both diagnostic and therapeutic contexts, underlining the value of piperazine-based compounds in biotechnology and pharmaceutical research (Issar & Kakkar, 2013).
Anti-Mycobacterial Activity
The piperazine scaffold is also noteworthy for its role in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of "this compound" derivatives in addressing global health challenges posed by tuberculosis, through the design and development of new anti-mycobacterial agents (Girase et al., 2020).
Role in Enhancing Drug Bioavailability
Studies have demonstrated the ability of piperazine derivatives to improve the bioavailability of various therapeutic drugs. This pharmacokinetic property is essential for maximizing drug efficacy and minimizing dosage requirements, which can lead to reduced side effects and improved patient compliance (Attwa et al., 2018).
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of targets.
Mode of Action
The presence of the piperazine ring in the structure suggests that it may modulate the pharmacokinetic properties of a drug substance .
Pharmacokinetics
The presence of the piperazine ring in the structure suggests that it may positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing a piperazine ring have been associated with a wide range of biological activities, suggesting that the effects could be diverse depending on the specific target and context .
properties
IUPAC Name |
4-[(4-bromophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKNQSMSXRRRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




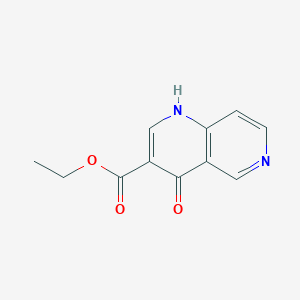
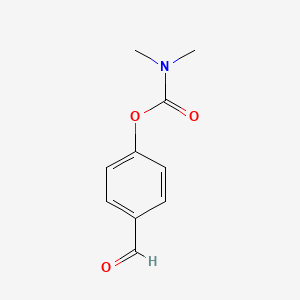
![1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3167603.png)
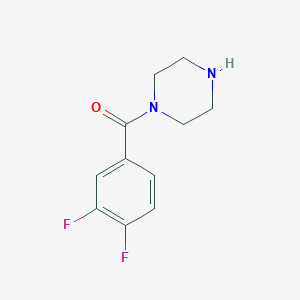
![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)
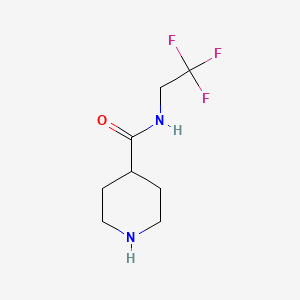
![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)
![1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3167648.png)
